molecular formula C14H22ClNO4S B602993 [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine CAS No. 1246822-52-5

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine

Cat. No.: B602993
CAS No.: 1246822-52-5
M. Wt: 335.8g/mol
InChI Key: DRJYVFHOXXYRQB-UHFFFAOYSA-N
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Description

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro group, a hydroxyethyl group, a methyl group, and a pentyloxy group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-4-methyl-2-(pentyloxy)benzenesulfonyl chloride and 2-aminoethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine or pyridine.

    Reaction Mechanism: The reaction proceeds through the nucleophilic substitution of the sulfonyl chloride group by the amino group of 2-aminoethanol, resulting in the formation of the desired sulfonamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to form a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: The major product is 5-chloro-N-(2-oxoethyl)-4-methyl-2-(pentyloxy)benzenesulfonamide.

    Reduction: The major product is N-(2-hydroxyethyl)-4-methyl-2-(pentyloxy)benzenesulfonamide.

    Substitution: The major products depend on the nucleophile used, such as 5-azido-N-(2-hydroxyethyl)-4-methyl-2-(pentyloxy)benzenesulfonamide.

Scientific Research Applications

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide: This compound has a methoxy group instead of a pentyloxy group.

    5-chloro-N-(2-hydroxyethyl)-1-methyl-N-propyl-1H-imidazole-4-sulfonamide: This compound has an imidazole ring instead of a benzenesulfonamide core.

Uniqueness

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. The combination of the chloro, hydroxyethyl, methyl, and pentyloxy groups in the benzenesulfonamide core provides distinct properties that differentiate it from similar compounds.

Properties

CAS No.

1246822-52-5

Molecular Formula

C14H22ClNO4S

Molecular Weight

335.8g/mol

IUPAC Name

5-chloro-N-(2-hydroxyethyl)-4-methyl-2-pentoxybenzenesulfonamide

InChI

InChI=1S/C14H22ClNO4S/c1-3-4-5-8-20-13-9-11(2)12(15)10-14(13)21(18,19)16-6-7-17/h9-10,16-17H,3-8H2,1-2H3

InChI Key

DRJYVFHOXXYRQB-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCO

Origin of Product

United States

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